molecular formula C15H20F2N2O2 B2969072 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 2175978-66-0

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No. B2969072
M. Wt: 298.334
InChI Key: WQKUPKRPNLJEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • The compound appears to be a complex organic molecule with a spirocyclic structure.

  • It contains a difluoro-substituted azaspiro ring and an isoxazole moiety.

  • The name suggests that it has a propanone functional group.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore synthetic routes.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>13</sub>H<sub>16</sub>F<sub>2</sub>N<sub>2</sub>O<sub>2</sub>.

    • The spirocyclic ring system likely contributes to its three-dimensional shape.

    • The difluoro substitution and isoxazole group introduce specific chemical properties.





  • Chemical Reactions Analysis



    • Without detailed information, it’s challenging to predict specific reactions.

    • However, the presence of functional groups (such as ketone, isoxazole, and spirocyclic) suggests potential reactivity.





  • Physical And Chemical Properties Analysis



    • Boiling Point : Not available in the search results.

    • Density : Approximately 1.7950 g/cm³.

    • Other properties (melting point, solubility, etc.) would require additional data.




  • Scientific Research Applications

    Environmental Degradation of Polyfluoroalkyl Chemicals

    Polyfluoroalkyl chemicals, which include structures similar to 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one, are known for their extensive use in industrial and commercial applications due to their unique properties. Research highlights the environmental fate of these chemicals, focusing on their microbial degradation which leads to the formation of perfluoroalkyl acids, a concern due to their toxic profiles and persistence in the environment. Understanding microbial degradation pathways and the environmental impact of polyfluoroalkyl chemicals is crucial for evaluating their fate and effects (Liu & Avendaño, 2013).

    Novel Fluorinated Alternatives and Environmental Impact

    As the environmental and health risks of traditional per- and polyfluoroalkyl substances (PFASs) are increasingly recognized, research has shifted towards the evaluation of novel fluorinated alternatives. Studies suggest that while these new compounds might offer some advantages over traditional PFASs, they also exhibit potential toxicities and environmental persistence. The need for further toxicological studies to assess the safety of these fluorinated alternatives is evident, as their widespread use continues to grow (Wang et al., 2019).

    Advances in Analytical Detection of Fluoroalkylether Substances

    The development and refinement of analytical methods for detecting fluoroalkylether substances, including those related to 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one, are crucial for monitoring their presence in the environment. Recent advancements in high-resolution mass spectrometry have enhanced our ability to identify and quantify these compounds, enabling better assessment of their environmental distribution, fate, and potential effects. This progress supports ongoing research and regulatory efforts aimed at managing and mitigating the impact of these substances (Munoz et al., 2019).

    Environmental Persistence and Bioaccumulation Concerns

    The environmental behavior of perfluorinated acids, closely related to the structural class of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one, underscores the complexity of their bioaccumulation and persistence. These compounds' resistance to degradation and potential to accumulate in living organisms pose significant environmental and health risks. Research aiming to understand the mechanisms of bioaccumulation and the impact of these substances on wildlife and human health is vital for informed regulatory and mitigation strategies (Conder et al., 2008).

    Safety And Hazards



    • No specific safety information was found for this compound.

    • Always handle unknown chemicals with caution and refer to safety guidelines.




  • Future Directions



    • Researchers should explore the synthesis, reactivity, and potential applications of this compound.

    • Investigate its biological activity, pharmacology, and potential therapeutic uses.




    properties

    IUPAC Name

    1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H20F2N2O2/c1-10-12(11(2)21-18-10)3-4-13(20)19-7-5-14(6-8-19)9-15(14,16)17/h3-9H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WQKUPKRPNLJEGJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=NO1)C)CCC(=O)N2CCC3(CC2)CC3(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H20F2N2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    298.33 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

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